molecular formula C20H16N2O4 B2387649 2-[(1E)-{[2-(naphthalen-1-yloxy)acetamido]imino}methyl]benzoic acid CAS No. 865614-51-3

2-[(1E)-{[2-(naphthalen-1-yloxy)acetamido]imino}methyl]benzoic acid

Cat. No.: B2387649
CAS No.: 865614-51-3
M. Wt: 348.358
InChI Key: VTZSZSPFBXLBHP-CIAFOILYSA-N
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Description

2-[(1E)-{[2-(naphthalen-1-yloxy)acetamido]imino}methyl]benzoic acid is a complex organic compound that features a naphthalene ring, an acetamido group, and a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1E)-{[2-(naphthalen-1-yloxy)acetamido]imino}methyl]benzoic acid typically involves multiple steps. One common method starts with the preparation of 2-(naphthalen-1-yloxy)acetic acid, which is then reacted with various reagents to introduce the acetamido and benzoic acid groups. The reaction conditions often involve the use of catalysts and specific temperature controls to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis can be employed to streamline the production process .

Chemical Reactions Analysis

Types of Reactions

2-[(1E)-{[2-(naphthalen-1-yloxy)acetamido]imino}methyl]benzoic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound.

    Substitution: Commonly involves replacing one functional group with another.

Common Reagents and Conditions

Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and pH levels to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional hydroxyl groups, while substitution could introduce new functional groups like halides or amines .

Scientific Research Applications

2-[(1E)-{[2-(naphthalen-1-yloxy)acetamido]imino}methyl]benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism by which 2-[(1E)-{[2-(naphthalen-1-yloxy)acetamido]imino}methyl]benzoic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their functions .

Comparison with Similar Compounds

Similar Compounds

    2-(naphthalen-1-yloxy)acetic acid: Shares the naphthalene ring and acetic acid moiety.

    N-phenylacetamide derivatives: Similar in having an acetamido group but differ in the aromatic ring structure.

Uniqueness

What sets 2-[(1E)-{[2-(naphthalen-1-yloxy)acetamido]imino}methyl]benzoic acid apart is its combination of the naphthalene ring with the benzoic acid moiety, providing unique chemical and biological properties that are not found in the similar compounds .

Properties

IUPAC Name

2-[(E)-[(2-naphthalen-1-yloxyacetyl)hydrazinylidene]methyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O4/c23-19(22-21-12-15-7-2-4-10-17(15)20(24)25)13-26-18-11-5-8-14-6-1-3-9-16(14)18/h1-12H,13H2,(H,22,23)(H,24,25)/b21-12+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTZSZSPFBXLBHP-CIAFOILYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2OCC(=O)NN=CC3=CC=CC=C3C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C=CC=C2OCC(=O)N/N=C/C3=CC=CC=C3C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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